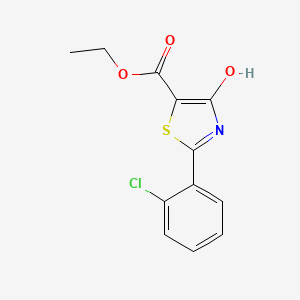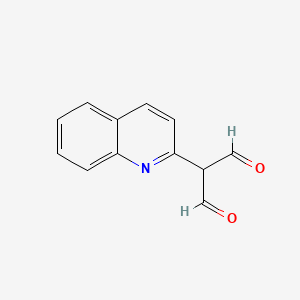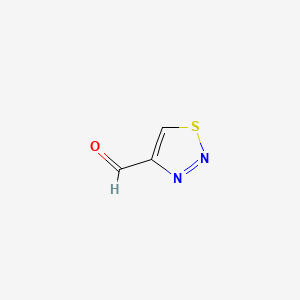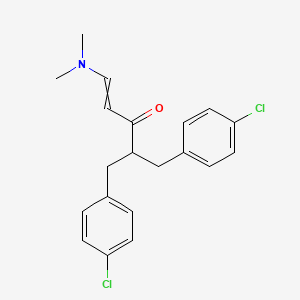
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss this exact compound, they provide valuable insights into the synthesis, properties, and applications of closely related thiazole derivatives.
Synthesis Analysis
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which are structurally similar to the compound of interest, has been achieved through a cyclocondensation reaction facilitated by ultrasound irradiation, leading to high yields and regioselectivity . Another related synthesis involves the one-pot reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid to produce functionalized ethyl 1,3-thiazole-5-carboxylates . These methods highlight the potential for efficient and selective synthesis routes that could be adapted for the synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been supported by crystallographic data, which is crucial for understanding the geometry and electronic configuration of these molecules . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which share a similar thiazole core, have been studied, revealing that their absorptions are mainly due to π→π* transitions, indicating a conjugated system that could be present in the compound of interest .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be quite diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photochemical reactions to form various isothiazole derivatives . This suggests that ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may also participate in photochemical reactions, potentially leading to interesting photochemical properties or applications as a sensitizer in photo-oxidation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical studies of ethyl 2-arylthiazole-5-carboxylates have shown fluorescence, which could imply that the compound of interest may also exhibit such properties . The fluorescence is possibly due to dual emission from different excited states, which is an important characteristic for applications in materials science and sensing technologies .
Scientific Research Applications
Hypoglycemic Activity
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate and its derivatives have been studied for their hypoglycemic activity, showing significant potential in lowering blood glucose levels. Research indicates that specific substituents on the phenyl ring and certain chain lengths enhance the substance's effectiveness in reducing blood glucose concentrations. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate has demonstrated particularly favorable activity in this regard (Eistetter & Wolf, 1982). Additional studies have explored the compound's effects on peroxisomal beta-oxidation in rat liver, noting its inhibition of mitochondrial beta-oxidation and potential similarities to hypolipidaemic drugs (Bone et al., 1982).
Antidiabetic and Hypolipidemic Effects
Further investigations have focused on the synthesis of related compounds, exploring their hypoglycemic and hypolipidemic activities. Notably, a series of compounds bearing the 4-(2-methyl-2-phenylpropoxy) benzyl moiety was prepared, with 5-[4-(2-methyl-2-phenylpropoxy) benzyl] thiazolidine-2, 4-dione (AL-321) demonstrating significant hypoglycemic and hypolipidemic activities (Sohda et al., 1982). This research contributes to a deeper understanding of the compound's therapeutic potential in treating conditions like diabetes and high cholesterol.
Neurochemical and Behavioral Studies
The compound has also been the subject of neurochemical and behavioral studies, focusing on its effects on central 5-HT receptors. Research on 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (LY 165163, PAPP) revealed its significant influence on 5-hydroxytryptophan accumulation in various brain regions and its potential as a centrally active agonist at 5-HT presynaptic receptors (Hutson et al., 1987). These findings highlight the compound's relevance in neuroscientific research and its potential implications for understanding and treating neurological disorders.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWINIFAXHZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654359 |
Source


|
| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
CAS RN |
262856-07-5 |
Source


|
| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














